molecular formula C23H44N6O5 B1622099 tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 81344-47-0

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B1622099
CAS No.: 81344-47-0
M. Wt: 484.6 g/mol
InChI Key: DBKWAMISRGINGJ-UHFFFAOYSA-N
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Description

This compound is a complex tert-butyl carbamate derivative featuring multiple amide linkages, branched 4-methylpentan-2-yl chains, and a diaminomethylideneamino group. The diaminomethylideneamino moiety may enhance binding affinity to biological targets, such as enzymes or receptors, due to its capacity for hydrogen bonding and charge transfer interactions.

Properties

IUPAC Name

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKWAMISRGINGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391003
Record name alpha-Boc-Deacetylleupeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81344-47-0
Record name alpha-Boc-Deacetylleupeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant biological activity, particularly as a serine protease enzyme. This compound is involved in various biological processes, primarily related to protein digestion and cellular functions.

The compound acts as a serine protease , catalyzing the hydrolysis of peptide bonds, specifically at the carboxyl side of lysine and arginine residues. The catalytic mechanism involves a triad of amino acids—histidine, aspartate, and serine—located in the active site of the enzyme. This specificity for certain amino acids makes it particularly valuable in proteomics and protein analysis applications.

Enzymatic Function

The primary function of this compound is to facilitate protein digestion by breaking down proteins into smaller peptides and free amino acids. This process is crucial for nutrient absorption in the small intestine and is essential for various physiological functions.

Optimal Conditions

The enzyme operates optimally in a slightly alkaline environment (pH 7.5–8.5) and requires the presence of calcium ions for maximum activity. It functions efficiently at physiological temperature (37°C), making it suitable for biological applications.

Proteomics

In proteomics, this compound is utilized for digesting proteins in mass spectrometry-based analyses. This allows researchers to identify and quantify proteins effectively.

Cell Culture

The compound is also employed in cell culture techniques to dissociate adherent cells from culture surfaces, facilitating cell harvesting and manipulation.

Biotechnology

In biotechnology, it plays a role in producing therapeutic proteins such as insulin. Its ability to cleave specific peptide bonds makes it an essential tool in recombinant DNA technology.

Medical Applications

The compound has applications in medicine, particularly in wound debridement and as a digestive aid. Its enzymatic activity aids in the breakdown of necrotic tissue in wounds, promoting healing.

Study on Proteolytic Activity

A study conducted on the proteolytic activity of this compound demonstrated its effectiveness in breaking down complex proteins into peptides suitable for analysis. The results indicated that the enzyme exhibited high specificity for lysine and arginine residues, which are abundant in many proteins .

Clinical Applications

Clinical research has highlighted its potential use in treating digestive disorders where protein digestion is impaired. By supplementing with this enzyme, patients may experience improved nutrient absorption and overall digestive health .

Comparative Analysis with Other Proteases

Featuretert-butyl N-[...carbamatePepsinTrypsin
Optimal pH7.5–8.51.5–27.5–8
SpecificityLysine, ArginineAromatic amino acidsLysine, Arginine
Temperature37°C37°C37°C
ApplicationProteomics, Cell CultureDigestionDigestion

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The compound’s multiple amide bonds necessitate stepwise coupling, likely reducing yields compared to simpler analogs (e.g., 54% for compound 286 vs. 99% for deprotected intermediates) .

Bioactivity Prediction: The diaminomethylideneamino group may confer unique target affinity, akin to nitro-substituted antimycobacterial agents .

Solubility Challenges : Branched alkyl chains and tert-butyl groups may limit aqueous solubility, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

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